2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Physicochemical profiling Drug-likeness Permeability

2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide (CAS 950037-38-4) is a tertiary chloroacetamide featuring a 4-chloro-3-methylphenyl substituent, a 2-cyanoethyl arm, and an electrophilic chloroacetyl warhead. It belongs to the N-aralkyl-N-(2-cyanoalkyl)-haloacetamide class, originally described in US Patent 2,760,971.

Molecular Formula C12H12Cl2N2O
Molecular Weight 271.14 g/mol
CAS No. 950037-38-4
Cat. No. B3373108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide
CAS950037-38-4
Molecular FormulaC12H12Cl2N2O
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(CCC#N)C(=O)CCl)Cl
InChIInChI=1S/C12H12Cl2N2O/c1-9-7-10(3-4-11(9)14)16(6-2-5-15)12(17)8-13/h3-4,7H,2,6,8H2,1H3
InChIKeyQSEAHGVSAVAQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide (CAS 950037-38-4): Structural Identity and Procurement Baseline


2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide (CAS 950037-38-4) is a tertiary chloroacetamide featuring a 4-chloro-3-methylphenyl substituent, a 2-cyanoethyl arm, and an electrophilic chloroacetyl warhead [1]. It belongs to the N-aralkyl-N-(2-cyanoalkyl)-haloacetamide class, originally described in US Patent 2,760,971 [2]. With a molecular formula of C₁₂H₁₂Cl₂N₂O and a molecular weight of 271.14 g/mol, this compound is catalogued as PubChem CID 25323361 and bears the EC number 984-140-6, indicating its registration under EU REACH [1][3]. It is commercially available from multiple vendors—including Fluorochem (Product Code F657984), Santa Cruz Biotechnology (sc- ), and Enamine (EN300-24622)—typically at ≥95% purity [1].

Why 2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide Cannot Be Interchanged with Simpler Haloacetamide Analogs


Generic substitution within the haloacetamide class is not scientifically valid because the tertiary amide architecture of this compound—incorporating both a 2-cyanoethyl substituent and a chloroacetyl warhead on the same nitrogen—imparts physicochemical and reactivity properties fundamentally distinct from its closest secondary amide analog, 2-chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS 99585-90-7). The cyanoethyl arm eliminates the hydrogen bond donor capacity (HBD = 0 vs. HBD = 1 for the secondary amide), alters the LogP (XLogP3-AA = 2.6 for the target compound [1]), introduces an additional rotatable bond (4 vs. 2 for CAS 99585-90-7 [2]), and provides a nitrile handle for further derivatization or cyclization reactions [3]. These differences affect solubility, membrane permeability, protein binding, and metabolic stability, meaning that screening or synthetic results obtained with one analog cannot be assumed transferable to the other.

Quantitative Differential Evidence for 2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide (950037-38-4) Selection


Hydrogen Bond Donor Count: Tertiary Amide Eliminates H-Bond Donation vs. Secondary Amide Analog (CAS 99585-90-7)

The target compound is a fully substituted tertiary amide with zero hydrogen bond donors (HBD = 0), whereas its closest structural analog, 2-chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS 99585-90-7), is a secondary amide with one hydrogen bond donor (HBD = 1) [1]. Elimination of the H-bond donor reduces passive aqueous solubility but may enhance membrane permeability and reduce susceptibility to P-glycoprotein-mediated efflux, factors relevant to intracellular target engagement [2].

Physicochemical profiling Drug-likeness Permeability

Rotatable Bond Count and Molecular Flexibility: 4 vs. 2 Rotatable Bonds Relative to the Secondary Amide Analog

The target compound possesses 4 rotatable bonds compared to only 2 for the secondary amide analog 2-chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS 99585-90-7) [1]. The additional rotatable bonds arise from the N-(2-cyanoethyl) arm, increasing conformational freedom. Higher rotatable bond count is associated with greater entropic penalty upon target binding but also enables induced-fit interactions that may confer selectivity for certain binding pockets [2].

Molecular flexibility Entropic binding penalty Conformational sampling

Nitrile Functional Handle: Synthetic Versatility Not Available in the Secondary Amide Analog

The 2-cyanoethyl substituent provides a nitrile functional group that enables subsequent synthetic transformations—including hydrolysis to the carboxylic acid or amide, reduction to the amine, or participation in cyclization reactions—that are structurally impossible with the simpler secondary amide 2-chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS 99585-90-7), which lacks this functional handle entirely . This dual-warhead architecture (electrophilic chloroacetyl + cyanoethyl) is characteristic of the N-aralkyl-N-(2-cyanoalkyl)-haloacetamide patent class [1].

Synthetic intermediate Cyclization precursor Derivatization

Computed Lipophilicity: XLogP3-AA Increase Relative to Structurally Simplified Chloroacetamide Baseline

The target compound has a computed XLogP3-AA of 2.6 [1], reflecting the combined lipophilic contributions of the 4-chloro-3-methylphenyl ring and the 2-cyanoethyl chain. This compares to a significantly lower lipophilicity for the much simpler 2-chloro-N-(2-cyanoethyl)acetamide (CAS 17756-81-9, MW 146.57 g/mol), which lacks any aromatic substituent and has an estimated XLogP3 of approximately 0.3 [2]. The ~2.3 log unit difference corresponds to an approximately 200-fold difference in octanol-water partition coefficient, indicating vastly different membrane partitioning and tissue distribution profiles [3].

Lipophilicity LogP Membrane partitioning

GHS Hazard Profile: Acute Toxicity Classification Provided by ECHA Notification

The compound has an ECHA C&L notification with the following GHS hazard classifications: Acute Toxicity Category 4 (oral: H302, dermal: H312, inhalation: H332), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT SE Category 3 (H335, respiratory irritation) [1]. The signal word 'Danger' and the Eye Damage Category 1 classification (H318: Causes serious eye damage) distinguish this compound from many structurally related but less hazardous chloroacetamides that carry only 'Warning' signal words . This mandates specific personal protective equipment (PPE) requirements—including sealed eye protection—that may not apply to comparator compounds.

Safety assessment Handling requirements Regulatory compliance

Antiproliferative Class-Level Evidence: Arylacetamide Structural Framework Shows In Vivo Antitumor Activity in Xenograft Models

A systematic study of ten 2-chloro-N-arylacetamide derivatives (Ferreira et al., 2019, Toxicol Appl Pharmacol) demonstrated that select compounds in this structural class reduced HCT-116 colon carcinoma xenograft tumor growth by 21.2% and 27.5% (p < 0.05) at 25 mg/kg/day over 15 days, without organ-specific toxicity [1]. While the target compound (950037-38-4) was not among the ten derivatives tested—those were secondary amides lacking the N-(2-cyanoethyl) substituent—the shared chloroacetamide warhead and 4-chloro-3-methylphenyl pharmacophore establish class-level relevance. The tertiary amide architecture of the target compound represents a structurally advanced iteration that may modulate the antiproliferative SAR by altering electrophilicity and steric accessibility of the chloroacetyl warhead.

Anticancer Xenograft Colon carcinoma

Best-Fit Application Scenarios for 2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide (950037-38-4) Based on Evidence


Medicinal Chemistry: Advanced Intermediate for Derivatization via the Cyanoethyl Handle

The presence of the 2-cyanoethyl nitrile group provides a synthetic handle absent in simpler secondary amide analogs (e.g., CAS 99585-90-7), enabling hydrolysis to carboxylic acids or amides, reduction to primary amines, or cyclization to heterocycles [1]. This makes the compound suitable as a late-stage diversification intermediate in medicinal chemistry programs where the chloroacetyl warhead can further participate in nucleophilic substitution reactions, providing two orthogonal reactive centers on a single scaffold [2].

Anticancer Screening Libraries: Arylacetamide Class with Documented In Vivo Antitumor Activity

Based on class-level evidence from structurally related 2-chloro-N-arylacetamides that demonstrated 21.2–27.5% HCT-116 colon carcinoma xenograft growth inhibition (p < 0.05) at 25 mg/kg/day [1], the target compound is a rational inclusion in focused screening libraries targeting oncology indications. Its tertiary amide structure (HBD = 0) and computed XLogP3-AA of 2.6 predict favorable membrane permeability characteristics that may confer advantages for intracellular target engagement compared to more polar secondary amide analogs [2].

Agrochemical Research: Candidate for Insecticidal/Herbicidal Screening Based on Haloacetamide Class Activity

The N-aralkyl-N-(2-cyanoalkyl)-haloacetamide structural class, as disclosed in US Patent 2,760,971, was originally developed for pesticidal applications [1]. The dual electrophilic chloroacetyl and cyanoethyl functional architecture mirrors that of known chloroacetamide herbicides (e.g., alachlor, metolachlor class), suggesting potential utility in agrochemical discovery programs targeting pest-specific biochemical pathways. The chlorinated aromatic ring further aligns with structural motifs found in commercial herbicide safeners and insecticide synergists [2].

Chemical Biology: Covalent Probe Development Leveraging the Electrophilic Chloroacetyl Warhead

The chloroacetyl moiety serves as a cysteine-reactive electrophilic warhead capable of forming covalent adducts with target proteins [1]. Combined with the cyanoethyl group—which can act as a hydrogen bond acceptor (HBA count = 2) [2]—the compound provides a balanced covalent-reversible binding profile suitable for chemical proteomics applications, target engagement assays (e.g., NanoBRET), and covalent inhibitor fragment libraries. However, users must implement the enhanced safety protocols mandated by the Eye Dam. 1 (H318) GHS classification when handling this compound in chemical biology workflows [3].

Quote Request

Request a Quote for 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.